molecular formula C19H18N2O5 B11040037 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide

2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide

Cat. No.: B11040037
M. Wt: 354.4 g/mol
InChI Key: NPVBMACTZGCMNY-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The cyanide group can be reduced to an amine or other functional groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyanide group would yield an amine.

Scientific Research Applications

2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromen-3-YL cyanide: Lacks the hydroxy and trimethoxyphenyl groups.

    7-Hydroxy-4H-chromen-3-YL cyanide: Lacks the amino and trimethoxyphenyl groups.

    4-(2,4,6-Trimethoxyphenyl)-4H-chromen-3-YL cyanide: Lacks the amino and hydroxy groups.

Uniqueness

The presence of the amino, hydroxy, and trimethoxyphenyl groups in 2-Amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromen-3-YL cyanide may confer unique chemical and biological properties compared to similar compounds. These functional groups can participate in various chemical reactions and interactions, potentially leading

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(2,4,6-trimethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H18N2O5/c1-23-11-7-15(24-2)18(16(8-11)25-3)17-12-5-4-10(22)6-14(12)26-19(21)13(17)9-20/h4-8,17,22H,21H2,1-3H3

InChI Key

NPVBMACTZGCMNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC

Origin of Product

United States

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